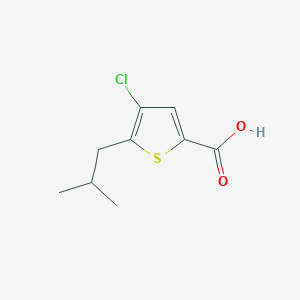![molecular formula C10H12BrN3 B12074899 7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12074899.png)
7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound featuring a benzotriazole core substituted with a bromine atom at the 7th position and an isobutyl group at the 1st position. This compound is part of the broader class of benzotriazoles, which are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole typically involves the bromination of 1-isobutyl-1H-benzo[d][1,2,3]triazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like chloroform or acetonitrile. The reaction conditions often require controlled temperatures to ensure selective bromination at the 7th position.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available precursors. The process includes the formation of the benzotriazole core, followed by the introduction of the isobutyl group and subsequent bromination. The reaction conditions are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the triazole ring or the substituents.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction. For example, nucleophilic substitution with an amine would yield a 7-amino-1-isobutyl-1H-benzo[d][1,2,3]triazole derivative.
Scientific Research Applications
Chemistry: 7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole is used as a building block in organic synthesis, facilitating the construction of more complex heterocyclic compounds. It is also employed in the development of new materials with specific electronic properties.
Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its derivatives have shown promise in various therapeutic areas, including anticancer, antiviral, and antimicrobial activities.
Industry: In the industrial sector, this compound is used in the synthesis of corrosion inhibitors, dyes, and polymers. Its unique structure allows for the modification of material properties, enhancing performance and durability.
Mechanism of Action
The mechanism of action of 7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bromine and isobutyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The triazole ring can participate in hydrogen bonding and π-π interactions, contributing to its overall mechanism of action.
Comparison with Similar Compounds
1H-Benzotriazole: Lacks the bromine and isobutyl substituents, making it less hydrophobic and less reactive in certain chemical reactions.
7-Bromo-1H-benzo[d][1,2,3]triazole: Similar structure but without the isobutyl group, affecting its solubility and reactivity.
1-Isobutyl-1H-benzo[d][1,2,3]triazole: Lacks the bromine atom, which can influence its electronic properties and reactivity.
Uniqueness: 7-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole is unique due to the presence of both bromine and isobutyl groups, which confer distinct chemical and physical properties
Properties
Molecular Formula |
C10H12BrN3 |
|---|---|
Molecular Weight |
254.13 g/mol |
IUPAC Name |
7-bromo-1-(2-methylpropyl)benzotriazole |
InChI |
InChI=1S/C10H12BrN3/c1-7(2)6-14-10-8(11)4-3-5-9(10)12-13-14/h3-5,7H,6H2,1-2H3 |
InChI Key |
NOXCFZGBZXVFPG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(C=CC=C2Br)N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



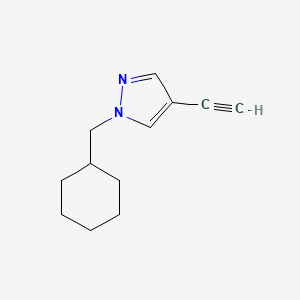

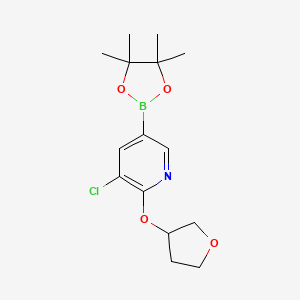
![2,2-Dimethylbutanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro-3-hydroperoxy-3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester](/img/structure/B12074837.png)
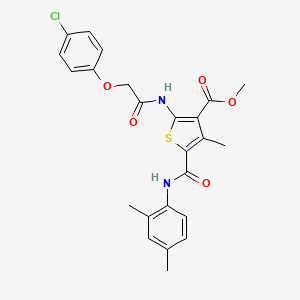

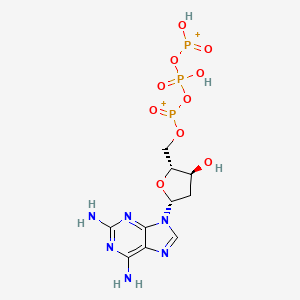
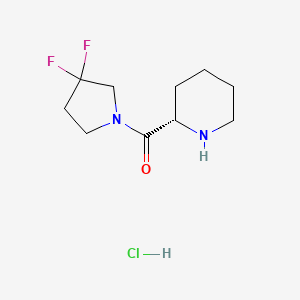
![3-[2-Fluoro-5-(trifluoromethyl)phenoxy]azetidine](/img/structure/B12074871.png)



